Cas no 51271-29-5 (Benzyl-α,α-d2 Bromide)

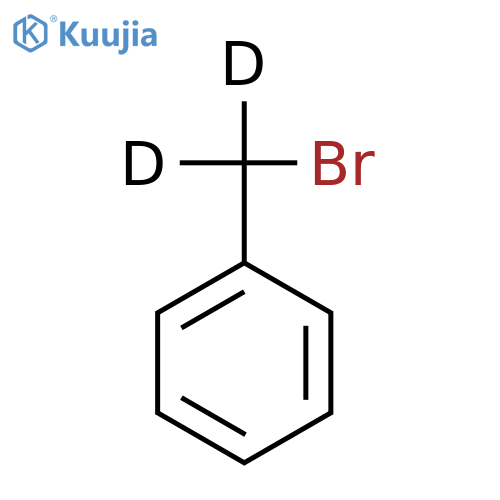

Benzyl-α,α-d2 Bromide structure

商品名:Benzyl-α,α-d2 Bromide

Benzyl-α,α-d2 Bromide 化学的及び物理的性質

名前と識別子

-

- benzyl-alpha,alpha-d2 bromide

- BENZYL BROMIDE, [ALPHA,ALPHA-D2]

- DTXSID70480951

- Benzyl bromide-alpha,alpha-d2

- 51271-29-5

- Benzyl bromide-alpha,alpha-d2, 98 atom % D

- SCHEMBL541828

- [Bromo(~2~H_2_)methyl]benzene

- [bromo(dideuterio)methyl]benzene

- [bromo(?H?)methyl]benzene

- Benzyl bromide- alpha , alpha -d2

- D99472

- Deuterated benzyl bromide

- (bromomethyl-d2)benzene

- Benzyl-α,α-d2 Bromide

-

- インチ: InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2

- InChIKey: AGEZXYOZHKGVCM-NCYHJHSESA-N

- ほほえんだ: C1=CC=C(C=C1)CBr

計算された属性

- せいみつぶんしりょう: 171.98567g/mol

- どういたいしつりょう: 171.98567g/mol

- 同位体原子数: 2

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 55.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.455 g/mL at 25 °C

- ゆうかいてん: −3-−1 °C(lit.)

- ふってん: 198-199 °C(lit.)

- フラッシュポイント: 188 °F

- 屈折率: n20/D 1.575(lit.)

- ようかいせい: 使用できません

Benzyl-α,α-d2 Bromide セキュリティ情報

- 危険物輸送番号:UN 1737 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34-36/37/38

- セキュリティの説明: 26-36/37/39-45-39

-

危険物標識:

- リスク用語:34

Benzyl-α,α-d2 Bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B233656-5mg |

Benzyl-α,α-d2 Bromide |

51271-29-5 | 5mg |

$ 81.00 | 2023-04-18 | ||

| TRC | B233656-25mg |

Benzyl-α,α-d2 Bromide |

51271-29-5 | 25mg |

$ 98.00 | 2023-04-18 | ||

| TRC | B233656-2.5mg |

Benzyl-α,α-d2 Bromide |

51271-29-5 | 2.5mg |

$ 64.00 | 2023-04-18 | ||

| A2B Chem LLC | AG20082-250mg |

BENZYL-ALPHA,ALPHA-D2 BROMIDE |

51271-29-5 | 98% | 250mg |

$427.00 | 2024-04-19 | |

| A2B Chem LLC | AG20082-100mg |

BENZYL-ALPHA,ALPHA-D2 BROMIDE |

51271-29-5 | 98% | 100mg |

$260.00 | 2024-04-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 488186-1G |

Benzyl-α,α-d2 Bromide |

51271-29-5 | 1g |

¥2928.64 | 2023-12-05 | ||

| eNovation Chemicals LLC | Y1242312-1g |

BENZYL-ALPHA,ALPHA-D2 BROMIDE |

51271-29-5 | 98%D | 1g |

$950 | 2024-06-06 | |

| A2B Chem LLC | AG20082-1g |

BENZYL-ALPHA,ALPHA-D2 BROMIDE |

51271-29-5 | 98%D | 1g |

$663.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1899080-10g |

(Bromomethyl-d2)benzene |

51271-29-5 | 10g |

¥30799.00 | 2024-05-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1899080-5g |

(Bromomethyl-d2)benzene |

51271-29-5 | 5g |

¥19800.00 | 2024-05-10 |

Benzyl-α,α-d2 Bromide 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

51271-29-5 (Benzyl-α,α-d2 Bromide) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 157047-98-8(Benzomalvin C)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量